molecular formula C9H14ClN B1345811 (2,6-Dimethylphenyl)methanamine hydrochloride CAS No. 345665-28-3

(2,6-Dimethylphenyl)methanamine hydrochloride

Cat. No.: B1345811
CAS No.: 345665-28-3
M. Wt: 171.67 g/mol
InChI Key: AHAUIHXPXIFDSA-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C9H14ClN. It is a derivative of methanamine, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylphenyl)methanamine hydrochloride typically involves the reaction of 2,6-dimethylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or alkoxides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2,6-Dimethylphenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2,6-Dimethylphenyl)methanamine hydrochloride include:

  • (2,4-Dimethylphenyl)methanamine hydrochloride
  • (4-Bromo-2,6-dimethylphenyl)methanamine hydrochloride
  • (2,6-Dimethylphenyl)ethanamine hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2,6-dimethylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-7-4-3-5-8(2)9(7)6-10;/h3-5H,6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAUIHXPXIFDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595929
Record name 1-(2,6-Dimethylphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345665-28-3
Record name 1-(2,6-Dimethylphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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